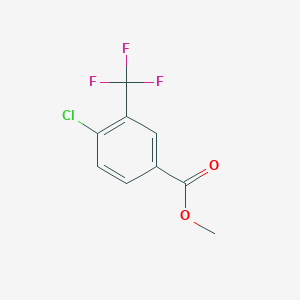

Methyl 4-chloro-3-(trifluoromethyl)benzoate

Vue d'ensemble

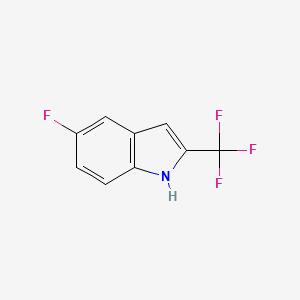

Description

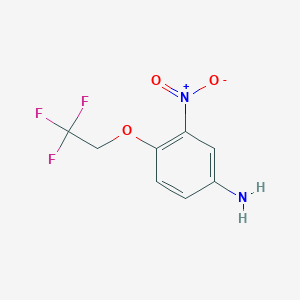

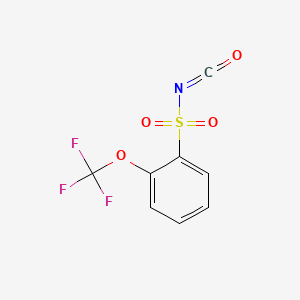

Methyl 4-chloro-3-(trifluoromethyl)benzoate is a compound that is part of a broader class of chemicals that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. The compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on a benzoate ester framework.

Synthesis Analysis

The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a new trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source . Additionally, a tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate via a three-step process, which could be related to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Quantum chemical studies, including density functional theory (DFT), have been used to investigate optimized molecular structures and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives has been studied in various reactions. Methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to give benzophenone derivatives . The interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has also been investigated, leading to the formation of different fluorinated benzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been analyzed through experimental and computational methods. Theoretical calculations have provided insights into global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . The molecular electrostatic potential has been mapped to predict sites and relative reactivities toward electrophilic and nucleophilic attack . Additionally, the synthesis and characterization of liquid crystalline benzoate derivatives have been described, which could provide information on the mesophases and physical properties of similar compounds .

Applications De Recherche Scientifique

Synthesis of Trifluoromethoxylated Aromatic Compounds

Methyl 4-chloro-3-(trifluoromethyl)benzoate is used in the synthesis of trifluoromethoxylated aromatic compounds. These compounds have significant pharmacological and biological properties. The synthesis involves using Togni reagent II and can be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. These derivatives are valuable in developing new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Crystallography and Molecular Structure Analysis

In crystallography, this compound is used to study the molecular structure and crystal formation of various compounds. The analysis of its crystal structure helps in understanding the molecular interactions and geometries of similar trifluoromethyl-substituted compounds (Bin Li et al., 2005).

Interaction with Other Chemicals

Research has been conducted on the interaction of this compound with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. Such studies are crucial in understanding the reactivity and transformation of trifluoromethyl-substituted benzoates under different conditions, which is essential in organic synthesis and the development of new chemical processes (I. I. Gaidarzhy et al., 2020).

Development of Novel Antimicrobial Agents

This compound is involved in the development of new antimicrobial agents. Compounds derived from this chemical have shown significant antibacterial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Such research is vital in addressing the growing concern of antibiotic resistance and the need for novel antimicrobials (M. Krátký et al., 2013).

Catalytic Reactions in Organic Chemistry

The compound is used in catalytic reactions, such as trifluoromethylation of aromatic and heteroaromatic compounds, utilizing catalysts like methyltrioxorhenium. These reactions are crucial in the field of organic chemistry for the synthesis of various functionalized compounds (E. Mejía & A. Togni, 2012).

Mesomorphic Properties in Liquid Crystals

Research on this compound also extends to the study of its effects on the mesomorphic properties of liquid crystals. This includes investigating how various substituents affect the nematic-isotropic transition temperatures, which is significant in the field of materials science and the development of liquid crystal technology (Y. Matsunaga et al., 1998).

Safety and Hazards

“Methyl 4-chloro-3-(trifluoromethyl)benzoate” is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Methyl 4-chloro-3-(trifluoromethyl)benzoate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . The downstream effects of these pathways include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy in the sm coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in the SM coupling reaction may be affected by the presence of other reagents, the reaction temperature, and the reaction time . Additionally, the compound’s stability could be influenced by factors such as storage conditions and exposure to light or heat .

Propriétés

IUPAC Name |

methyl 4-chloro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXIYBUDUJCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556629 | |

| Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115591-64-5 | |

| Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)

![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)